

# Application Notes and Protocols: N-Demethylricinine Synthesis from Ricinine

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## Compound of Interest

Compound Name: *N*-Demethylricinine

Cat. No.: B131565

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## Introduction

**N-demethylricinine** is the biological precursor and a metabolite of ricinine, a toxic alkaloid found in the castor plant (*Ricinus communis*)[1]. The reversible N-demethylation and N-methylation of these compounds play a role in alkaloid translocation during senescence in the plant[1]. From a pharmacological and drug development perspective, the N-demethylated form of an alkaloid can exhibit different biological activities and pharmacokinetic profiles compared to its N-methylated counterpart. Therefore, the availability of a reliable synthetic route to **N-demethylricinine** from the more abundant ricinine is of significant interest for further research.

This document provides detailed application notes and a proposed experimental protocol for the chemical synthesis of **N-demethylricinine** from ricinine. While a specific, published protocol for this direct chemical conversion is not readily available, the following procedure is based on well-established N-demethylation reactions for alkaloids, particularly the von Braun reaction. Additionally, information on the biological interconversion of these compounds is presented.

## Data Presentation

### Chemical and Physical Properties

Property	Ricinine	N-Demethylricinine
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	164.16 g/mol	150.13 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	-	White to Pale Yellow Solid <a href="#">[3]</a>
Melting Point	201.5 °C	276-278 °C <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	3-Cyano-4-methoxy-1-methyl-2(1H)-pyridinone	1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine <a href="#">[2]</a> <a href="#">[3]</a>
Solubility	-	Acetonitrile (Slightly, Heated), DMSO (Slightly) <a href="#">[3]</a>

## Biological Interconversion Data

Organism/Tissue	Conversion	Observations	Reference
Senescent yellow leaves of Ricinus communis	Ricinine to N-Demethylricinine	Rapid metabolism of exogenous ricinine to N-demethylricinine. <a href="#">[1]</a>	--INVALID-LINK--
Green leaves of Ricinus communis	N-Demethylricinine to Ricinine	Exogenous N-demethylricinine is rapidly methylated to ricinine. <a href="#">[1]</a>	--INVALID-LINK--

## Experimental Protocols

### Proposed Synthesis of N-Demethylricinine via von Braun Reaction

This protocol is a proposed method based on the general principles of the von Braun N-demethylation reaction, which has been successfully applied to a wide range of alkaloids[\[4\]](#)[\[5\]](#)[\[6\]](#). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

#### Materials:

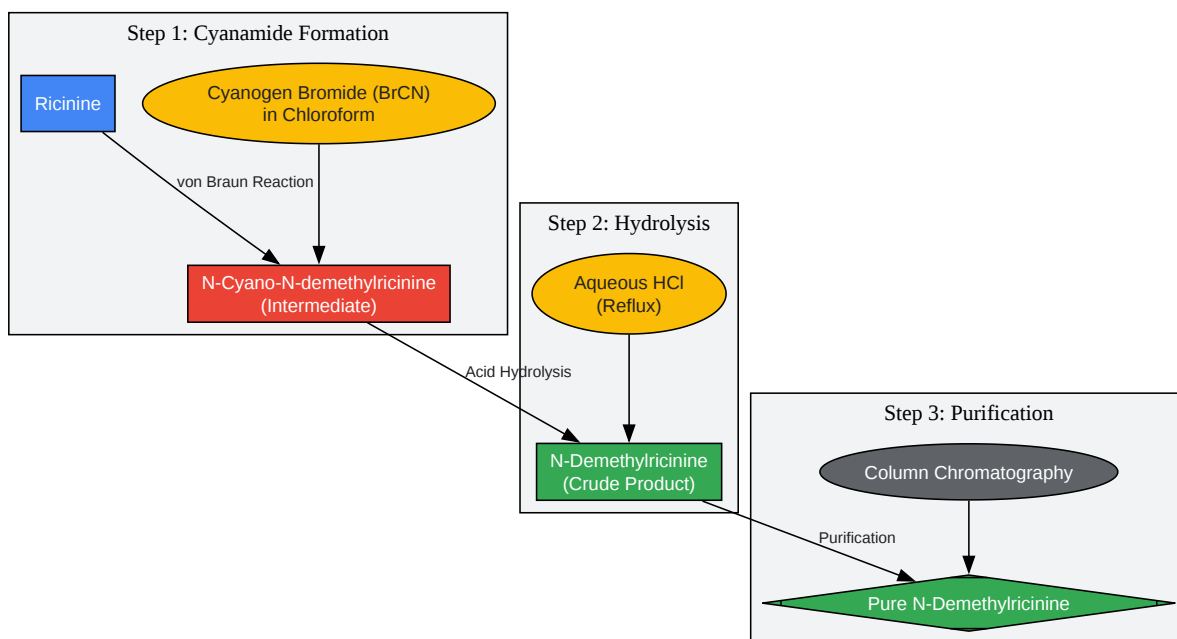
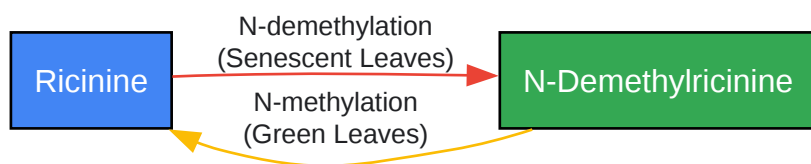
- Ricinine
- Cyanogen bromide (BrCN)
- Anhydrous chloroform (or other inert solvent)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., chloroform/methanol mixture)

#### Procedure:

- Step 1: Formation of the Cyanamide Intermediate
  1. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ricinine (1 equivalent) in anhydrous chloroform.
  2. To this solution, add cyanogen bromide (1.1 equivalents).
  3. Stir the reaction mixture at room temperature for 24-48 hours, or gently reflux if no reaction is observed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
  4. Upon completion, remove the solvent under reduced pressure. The residue contains the N-cyanamide derivative of **N-demethylricinine**.
- Step 2: Hydrolysis of the Cyanamide
  1. To the crude cyanamide intermediate, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl).

2. Heat the mixture to reflux for 8-12 hours to effect hydrolysis. Monitor the disappearance of the cyanamide intermediate by TLC.
  3. After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide.
  4. Extract the aqueous layer with a suitable organic solvent, such as a chloroform/isopropanol mixture.
  5. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
    1. Purify the crude **N-demethylricinine** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure product.
    2. Characterize the final product by standard analytical techniques ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and melting point) and compare with literature data for **N-demethylricinine**.

## Visualizations



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## References

- 1. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
- 2. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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